molecular formula C5H10O5 B3344462 l-Arabinofuranose CAS No. 7261-25-8

l-Arabinofuranose

Cat. No.: B3344462
CAS No.: 7261-25-8
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-HWQSCIPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

l-Arabinofuranose: is a five-carbon sugar that is a component of hemicellulose, a major constituent of plant cell walls. It is found in various agricultural crops, especially cereals, and plays a crucial role in the structure and function of plant biomass .

Preparation Methods

Synthetic Routes and Reaction Conditions: l-Arabinofuranose can be synthesized through the hydrolysis of arabinoxylans, which are hemicellulosic polysaccharides. The hydrolysis is typically catalyzed by enzymes such as exo-α-l-arabinofuranosidases, which cleave the terminal non-reducing α-1,2-, α-1,3-, or α-1,5-linked l-arabinofuranosyl residues from arabinose-substituted polysaccharides .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic hydrolysis of agricultural biomass. This method is preferred due to its high specificity and environmental friendliness. The process typically includes a combination of chemical pretreatment and enzymatic catalysis to transform plant polysaccharides into monosaccharides or oligosaccharides .

Chemical Reactions Analysis

Types of Reactions: l-Arabinofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include arabinonic acid (from oxidation), arabinitol (from reduction), and various substituted arabinofuranoses (from substitution reactions) .

Scientific Research Applications

l-Arabinofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of l-arabinofuranose involves its role as a substrate for various enzymes, particularly exo-α-l-arabinofuranosidases. These enzymes catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3-, or α-1,5-linked l-arabinofuranosyl residues, facilitating the breakdown of hemicellulose into simpler sugars. This process is crucial for the bioconversion of agricultural biomass into valuable chemicals .

Comparison with Similar Compounds

    l-Arabinopyranose: Another form of arabinose that differs in its ring structure.

    d-Xylose: A five-carbon sugar that is also a component of hemicellulose.

    d-Glucose: A six-carbon sugar that is a major component of cellulose.

Uniqueness: l-Arabinofuranose is unique due to its specific role in the structure of hemicellulose and its involvement in the enzymatic hydrolysis processes that convert plant biomass into useful products. Its specific linkage patterns and reactivity make it distinct from other similar sugars .

Properties

IUPAC Name

(3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-HWQSCIPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H](C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331542
Record name l-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arabinofuranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7261-25-8, 13221-22-2
Record name l-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arabinofuranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
l-Arabinofuranose
Reactant of Route 2
l-Arabinofuranose
Reactant of Route 3
l-Arabinofuranose
Reactant of Route 4
l-Arabinofuranose
Reactant of Route 5
l-Arabinofuranose
Reactant of Route 6
l-Arabinofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.